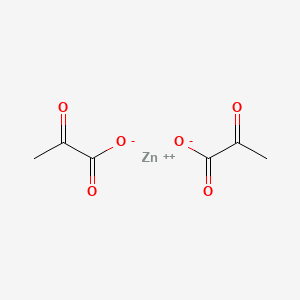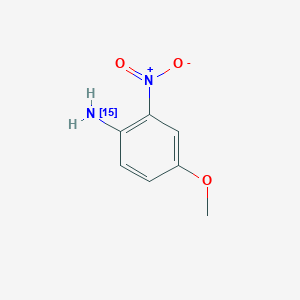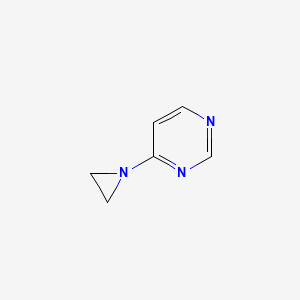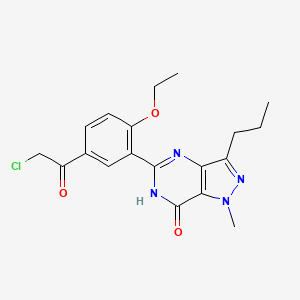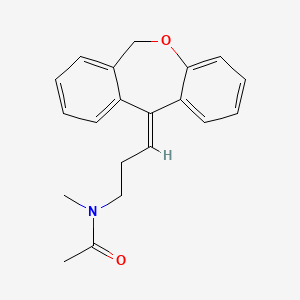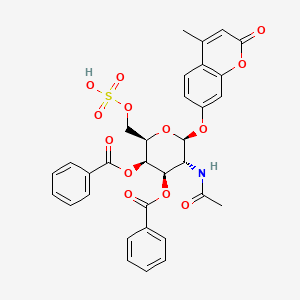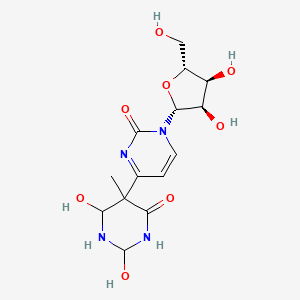
(R)-(+)-Sch 23390-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Sch 23390-d3 Hydrochloride is a deuterated form of ®-(+)-Sch 23390 Hydrochloride, a selective dopamine D1 receptor antagonist. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Sch 23390-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Sch 23390 Hydrochloride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Sch 23390-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-Sch 23390-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
®-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of deuterated compounds.
Biology: To investigate the role of dopamine receptors in various biological processes.
Medicine: To explore potential therapeutic applications in neurological and psychiatric disorders.
Industry: As a reference standard in the development and quality control of pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by selectively binding to dopamine D1 receptors, thereby blocking the action of dopamine. This interaction affects various molecular targets and pathways involved in neurotransmission, leading to changes in physiological and behavioral responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-Sch 23390 Hydrochloride: The non-deuterated form of the compound.
SCH 39166: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 81297: A selective dopamine D1 receptor agonist.
Uniqueness
®-(+)-Sch 23390-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the kinetic isotope effects and metabolic stability of the compound. This makes it a valuable tool in research studies that require precise control over isotopic composition.
Propriétés
Numéro CAS |
1329837-05-9 |
|---|---|
Formule moléculaire |
C17H19Cl2NO |
Poids moléculaire |
327.263 |
Nom IUPAC |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
Clé InChI |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Synonymes |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


